ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H15N3O6S and its molecular weight is 377.37. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
This compound has been utilized in the synthesis of novel derivatives with potential biological activities. For instance, its derivatives have been synthesized to evaluate cytotoxic activity against different cancer cell lines, indicating its utility in developing antitumor agents. The synthesis processes often involve the creation of novel 4-thiopyrimidine derivatives, showcasing the compound's versatility in generating new chemical entities with varied biological activities (Stolarczyk et al., 2018).
Crystallography and Structural Analysis
Crystal structure analysis of derivatives provides insights into their molecular configurations, which is crucial for understanding their potential interactions with biological targets. For example, structural insights have been gained for dihydropyrimidine derivatives, highlighting their conformation and potential as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).
Nonlinear Optical Material Research
The synthesis and characterization of derivatives have shown potential in nonlinear optical material research. For example, organic crystals derived from such compounds have been grown and analyzed for their structural properties and nonlinear optical responses, showcasing the compound's application in developing materials with specific optical properties (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Biological Activity Studies
The synthesis of novel compounds based on this chemical structure has led to the discovery of entities with antimicrobial and antitumor properties. Research into these derivatives has revealed their potential as antimicrobial agents, with some showing excellent biocidal properties against a range of bacteria and fungi. This highlights the compound's significance in the search for new therapeutic agents (Youssef, Abbady, Ahmed, & Omar, 2011).
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . They interact with human microglia and neuronal cell models .
Mode of Action
It’s worth noting that similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in neuroprotection and anti-inflammatory responses .
Result of Action
The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . These properties suggest that ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate may interact with various enzymes, proteins, and other biomolecules in the body.
Cellular Effects
Given the broad range of activities exhibited by pyrimidine derivatives, it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, binding interactions with proteins, and changes in gene expression .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate' involves the condensation of ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate with 2-(4-nitrophenyl)acetyl chloride followed by thiolation with sodium sulfide and subsequent esterification with ethanol.", "Starting Materials": [ "Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate", "2-(4-nitrophenyl)acetyl chloride", "Sodium sulfide", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is reacted with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine to form ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]pyrimidine-5-carboxylate.", "Step 2: The resulting product from step 1 is then thiolated with sodium sulfide to form ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate.", "Step 3: Finally, the product from step 2 is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound, ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate." ] } | |
CAS No. |
899957-48-3 |
Molecular Formula |
C16H15N3O6S |
Molecular Weight |
377.37 |
IUPAC Name |
ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-4-6-11(7-5-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22) |
InChI Key |
MXMSUKGGHDPDFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
solubility |
not available |
Origin of Product |
United States |
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